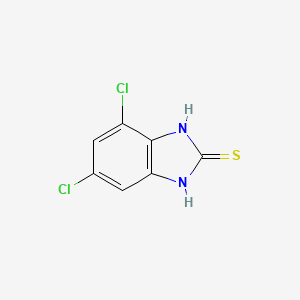

5,7-dichloro-1H-1,3-benzodiazole-2-thiol

Description

BenchChem offers high-quality 5,7-dichloro-1H-1,3-benzodiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dichloro-1H-1,3-benzodiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKJSTHUMPQTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=S)N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,7-dichloro-1H-1,3-benzodiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,7-dichloro-1H-1,3-benzodiazole-2-thiol, a halogenated benzimidazole derivative. While specific data for the 5,7-dichloro isomer is limited, this document synthesizes information from closely related analogs and the broader class of benzimidazole-2-thiols to offer a robust profile for research and development purposes. The benzimidazole scaffold is a cornerstone in medicinal chemistry, known for its presence in numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

The introduction of chlorine atoms to the benzimidazole ring can significantly modulate the compound's physicochemical properties and biological activity, making dichlorinated derivatives like the subject of this guide compelling candidates for drug discovery programs.[4]

Chemical Identity and Properties

Table 1: Physicochemical Properties of Dichlorinated Benzimidazole-2-thiol Analogs

| Property | Value (for 5,6-dichloro isomer) | Predicted/Inferred Value (for 5,7-dichloro isomer) | Data Source |

| Molecular Formula | C₇H₄Cl₂N₂S | C₇H₄Cl₂N₂S | [5] |

| Molecular Weight | 219.09 g/mol | 219.09 g/mol | [5] |

| Appearance | Solid (powder/crystalline) | Expected to be a solid (powder/crystalline) | General knowledge |

| Melting Point | Not specified | Expected to be >200 °C, typical for this class | [4] |

| Boiling Point | Not specified | Predicted >400 °C | [6] |

| pKa | Not specified | Predicted ~9.2 | [6] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), aqueous base.[7] | Expected to be soluble in DMSO, DMF, and aqueous base. | Inferred |

Note: Predicted values are based on data for structurally similar compounds and should be confirmed experimentally.

The benzimidazole-2-thiol core exists in a thiol-thione tautomerism. Spectroscopic evidence, such as ¹H-NMR, indicates that the thione form is predominant in solution.[8]

Caption: Thiol-Thione Tautomerism.

Synthesis and Characterization

2.1. Proposed Synthetic Pathway

The synthesis of benzimidazole-2-thiol derivatives is a well-established process, typically involving the condensation of an o-phenylenediamine with carbon disulfide.[9][10] For the target compound, the key starting material would be 4,6-dichloro-1,2-phenylenediamine.

The reaction proceeds in two main stages: an initial condensation to form a dithiocarbamate intermediate, followed by an acid- or heat-mediated cyclization to yield the benzimidazole-2-thione ring.[10]

Caption: Proposed Synthesis Workflow.

2.2. Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for similar compounds.[10]

-

Condensation: To a stirred solution of potassium hydroxide (1.2 eq) in water or ethanol at 35-50°C, add 4,6-dichloro-1,2-phenylenediamine (1.0 eq).

-

After complete dissolution, add carbon disulfide (1.5 eq) dropwise, maintaining the temperature.

-

Stir the resulting mixture for 4-6 hours. The formation of the dithiocarbamate intermediate may be observed as a precipitate.

-

Cyclization: Heat the reaction mixture to reflux (80-100°C) for 2-4 hours to facilitate cyclization.

-

Isolation: Cool the mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~5.

-

The target compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 5,7-dichloro-1,3-dihydro-2H-benzimidazole-2-thione.[11]

2.3. Analytical Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.[11][12]

-

¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see signals for the aromatic protons on the benzene ring and a broad singlet for the N-H protons, which would disappear upon D₂O exchange.

-

¹³C NMR: Signals corresponding to the aromatic carbons and a characteristic signal for the C=S (thione) carbon at approximately 170-180 ppm would be expected.[11]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (~3100-3400 cm⁻¹), C=S stretching (~1200-1300 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight (219.09 g/mol ), and the isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) would be a definitive indicator.

-

Elemental Analysis: The calculated percentages of C, H, N, S, and Cl should match the experimental values.

Applications in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, integral to drugs with a wide range of therapeutic applications.[2][3][13] Dichlorination can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles.

-

Anticancer Agents: Benzimidazole derivatives are structurally similar to purine nucleotides, allowing them to interact with biological macromolecules like DNA and various enzymes involved in cell proliferation.[2] Halogenated benzimidazoles, in particular, have shown potent cytotoxic activity against various cancer cell lines.[4]

-

Antimicrobial and Anthelmintic Agents: Many commercial anthelmintic drugs, such as triclabendazole and albendazole, are based on the benzimidazole core.[3][13] The 2-thiol group and halogen substituents can contribute to activity against bacteria, fungi, and parasites.

-

Enzyme Inhibition: Benzimidazole-2-thiols have been investigated as inhibitors for various enzymes. For example, derivatives have shown potent inhibition of α-glucosidase, relevant for anti-diabetic therapy.[13]

-

Ophthalmic Applications: Recent studies have explored 5-substituted-1H-benzo[d]imidazole-2-thiol derivatives for their potential to reduce intraocular pressure, suggesting applications in glaucoma treatment.[14]

Safety, Handling, and Storage

As with all aromatic thiol compounds, 5,7-dichloro-1H-1,3-benzodiazole-2-thiol should be handled with appropriate safety precautions.

4.1. Hazard Identification

-

Toxicity: Thiols (mercaptans) can be toxic, and absorption through the skin is possible.[15] The primary hazards are often associated with their potent, unpleasant odors which can cause nausea and headaches even at low concentrations.[16][17]

-

Irritation: May cause skin, eye, and respiratory irritation.[18]

-

Environmental: Avoid release into the environment as sulfur-containing organic compounds can be harmful to aquatic life.[19]

4.2. Recommended Handling Procedures

Caption: Core Safety & Handling Protocol.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[17]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[15][19]

-

Spill & Waste Management: Spills should be cleaned up promptly following established laboratory procedures. Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[19]

4.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL. CDC Stacks.

- Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities.

- Thiols | Safety Services. UCL – University College London.

- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and comput

- Application Notes and Protocols for the Safe Handling and Storage of Vol

- Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities. OUCI.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- 5-chloro-6-(2,3-dichorophenoxy)-2-thio-1H-benzimidazole | 68828-69-3. ChemicalBook.

- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, 95%, Thermo Scientific 1 g. Fisher Scientific.

- A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MedCrave online.

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC.

- Safety Data Sheet.

- Thiophenol - Wikipedia. Wikipedia.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.

- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.

- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl

- Substance Inform

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 6. 5-chloro-6-(2,3-dichorophenoxy)-2-thio-1H-benzimidazole | 68828-69-3 [chemicalbook.com]

- 7. Thiophenol - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-ure… [ouci.dntb.gov.ua]

- 13. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. echa.europa.eu [echa.europa.eu]

- 19. axxence.de [axxence.de]

difference between 5,6-dichloro and 5,7-dichloro benzimidazole-2-thiol

[1]

Executive Summary

The primary difference between these two isomers lies in their molecular symmetry , which dictates their spectroscopic signatures, synthetic precursors, and biological binding modes.

-

5,6-Dichloro Isomer: A symmetric molecule derived from 4,5-dichloro-1,2-phenylenediamine.[1] It is the precursor to the transcription inhibitor DRB and is the most commercially prevalent form.

-

5,7-Dichloro Isomer (Tautomeric with 4,6-Dichloro): An asymmetric molecule derived from 3,5-dichloro-1,2-phenylenediamine.[1] It is critically important in Structure-Activity Relationship (SAR) studies to probe steric constraints in enzyme binding pockets.[1]

Critical Nomenclature Note: In the unsubstituted parent heterocycle, the 5,7-dichloro and 4,6-dichloro forms are tautomers and exist in rapid equilibrium. They are chemically identical in solution. However, once the N1 position is substituted (e.g., in drug development), the positions become fixed, and the distinction is permanent.

Structural Analysis & Tautomerism

Symmetry and Isomerism

The core benzimidazole scaffold exhibits annular tautomerism involving the N1 and N3 nitrogen atoms.

| Feature | 5,6-Dichloro-1H-benzimidazole-2-thiol | 5,7-Dichloro-1H-benzimidazole-2-thiol |

| Symmetry | C2v (Symmetric) | Cs (Asymmetric) |

| Tautomerism | Degenerate (Tautomer A = Tautomer B)[1] | Non-degenerate (4,6-dichloro |

| Proton NMR | Singlet (H4, H7 are equivalent) | Two Doublets (Meta-coupling between H4/H6) |

| Dipole Moment | Aligned with C2 axis | Off-axis (net dipole vector is tilted) |

Thiol-Thione Tautomerism

Both molecules exist predominantly as the thione (C=S) form in the solid state and in polar solvents, driven by the strength of the N-H bond over the S-H bond.

-

Thione Form: 1,3-dihydro-2H-benzimidazole-2-thione (Dominant).[1]

-

Thiol Form: 1H-benzimidazole-2-thiol (Minor, but reactive species in S-alkylation).[1]

Visualizing the Isomerism (Graphviz)

Figure 1: Tautomeric relationship.[1] Note that for the 5,6-isomer, the proton shift results in an identical structure. For the asymmetric isomer, it interconverts between 4,6- and 5,7-dichloro forms.[1]

Synthetic Pathways[2][3][4]

The synthesis of these isomers is regiospecific based on the diamine precursor. You cannot interconvert them after the ring is closed.

Precursor Selection[1]

-

Route A (5,6-Dichloro): Requires 4,5-dichloro-1,2-phenylenediamine .[1][2] This precursor is symmetric; cyclization yields a single product.

-

Route B (5,7-Dichloro): Requires 3,5-dichloro-1,2-phenylenediamine .[1] This precursor is asymmetric.

Cyclization Protocol (Standardized)

Reagents: Carbon disulfide (

Step-by-Step Methodology (Self-Validating)

-

Dissolution: Dissolve 10 mmol of the specific phenylenediamine isomer in 20 mL EtOH/H2O (8:2).

-

Addition: Add 12 mmol Potassium Ethyl Xanthate (preferred over

for safety and yield). -

Reflux: Heat to reflux (

) for 3-5 hours.-

Validation checkpoint: Monitor TLC (Mobile phase: DCM/MeOH 95:5). The diamine spot (more polar, fluorescent) should disappear; the thione product spot (higher Rf, UV active) appears.

-

-

Acidification: Cool to RT. Acidify with 1M acetic acid to pH 4-5. The thiolate anion protonates to the thione/thiol and precipitates.

-

Purification: Filter the solid. Recrystallize from Ethanol.

Figure 2: Divergent synthesis pathways based on diamine precursor selection.

Physicochemical Characterization

Distinguishing these two isomers requires analytical rigor. Melting points are often high (>300°C) and decomposition-prone, making NMR the gold standard.

Proton NMR ( -NMR) Fingerprinting

Solvent: DMSO-

| Isomer | Aromatic Region Signals | Coupling Constants ( | Interpretation |

| 5,6-Dichloro | Singlet (2H) at | N/A | H4 and H7 are chemically equivalent due to the plane of symmetry. |

| 5,7-Dichloro | Two Doublets (1H each) at | H4 and H6 (using 5,7-numbering) are meta to each other.[1][3] No symmetry makes them distinct. |

Reactivity & Functionalization[1]

-

S-Alkylation: Both isomers react readily with alkyl halides at the sulfur atom (soft nucleophile) under basic conditions.[1]

-

N-Alkylation (Critical Difference):

-

5,6-Dichloro: N-alkylation yields a single product (N1-alkyl-5,6-dichloro).[1]

-

5,7-Dichloro: N-alkylation yields a mixture of regioisomers (N1-alkyl-5,7-dichloro AND N1-alkyl-4,6-dichloro).[1]

-

Implication: In drug development, using the 5,7-isomer scaffold requires difficult chromatographic separation of regioisomers after N-alkylation.[1]

-

References

-

Synthesis & Tautomerism: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link

-

NMR Characterization: Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279–314. Link[1]

-

Biological Activity (DRB): Sepehri, S., et al. (2016). "Benzimidazole derivatives as potent inhibitors of transcription."[4] Bioorganic & Medicinal Chemistry. (Referencing 5,6-dichloro scaffold utility).

Sources

- 1. TW201002701A - Benzoxazines, benzothiazines, and related compounds having NOS inhibitory activity - Google Patents [patents.google.com]

- 2. 5,6-DICHLOROBENZIMIDAZOLE-2-THIOL | 19462-98-7 [m.chemicalbook.com]

- 3. 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | C13H7Cl3N2OS | CID 4414182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile & Handling of 5,7-Dichloro-2-Mercaptobenzimidazole (DCMBI)

Executive Summary

5,7-dichloro-2-mercaptobenzimidazole (DCMBI) presents a classic solubility paradox common in heterocyclic drug discovery. While it exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), it is functionally insoluble in neutral aqueous media. This disparity is not merely a nuisance; it is a direct consequence of its thione-thiol tautomerism and lipophilic substitution , which drives rapid precipitation ("crashing out") upon aqueous dilution.

This guide provides the physicochemical rationale for this behavior and establishes a validated protocol for preparing stable bio-assay solutions, ensuring experimental reproducibility.

Physicochemical Basis of Solubility

To master the handling of DCMBI, one must understand the molecular forces at play. The molecule does not behave as a simple solute; it behaves as a strong hydrogen-bond donor/acceptor network.

The Thione "Trap"

Although often named as a "mercapto" (thiol) compound, in the solid state and neutral solution, DCMBI exists predominantly in the thione tautomer.

-

Thione Form (Dominant): The proton resides on the nitrogen (NH), creating a

double bond. This allows for strong intermolecular hydrogen bonding ( -

Thiol Form (Minor): The proton resides on the sulfur (SH). This form is more aromatic but less stable in the ground state.

The Chlorine Effect (Lipophilicity)

The addition of two chlorine atoms at positions 5 and 7 significantly alters the hydrophobicity compared to the parent 2-mercaptobenzimidazole.

-

LogP Shift: The parent compound has a LogP of ~1.6. Each chlorine atom adds approximately +0.7 to the LogP, pushing DCMBI to a LogP > 3.0. This exponential increase in lipophilicity renders the molecule hostile to water molecules.

Visualizing the Mechanism

The following diagram illustrates the tautomeric equilibrium and why DMSO succeeds where water fails.

Figure 1: Mechanistic basis of DCMBI solubility. The thione form dominates, requiring the aprotic power of DMSO to disrupt intermolecular bonding.

Comparative Solubility Profile

The following data summarizes the solubility limits. Note that "Practical Limit" refers to the concentration where the solution remains stable for at least 4 hours at room temperature.

| Solvent | Solubility Limit (Est.) | Stability | Mechanism of Action |

| Water (pH 7.0) | < 0.1 mg/mL (< 0.5 mM) | Very Poor | Hydrophobic exclusion; high lattice energy. |

| Water (pH > 12) | > 5 mg/mL | Moderate | Deprotonation of NH forms the anion ( |

| DMSO | > 20 mg/mL (> 100 mM) | High | Dipole-dipole interaction; disruption of thione dimers. |

| Ethanol | ~ 5-10 mg/mL | Moderate | Solvates organic core, but less effective than DMSO. |

| PBS (pH 7.4) | < 0.1 mg/mL | Poor | Salting-out effect reduces solubility further compared to pure water. |

Validated Handling Protocol

This protocol is designed to prevent "shock precipitation" when moving from organic stock to aqueous assay buffer.

Preparation of Stock Solution (50 mM)

Reagents:

-

DCMBI Solid (Store at 4°C, desiccated).

-

Anhydrous DMSO (ACS Grade, >99.9%).

Procedure:

-

Weighing: Weigh 10.95 mg of DCMBI (MW: ~219.09 g/mol ).

-

Solvation: Add 1.0 mL of anhydrous DMSO.

-

Mixing: Vortex vigorously for 30 seconds.

-

Clarification: If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes. Do not overheat, as this may degrade the compound.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.

The "Solvent Shift" Dilution Method

Directly adding high-concentration DMSO stock to PBS often causes immediate precipitation. Use an intermediate dilution step.

Target: 100 µM Assay Concentration (0.2% DMSO final).

-

Step A (Stock): Start with 50 mM DMSO stock.

-

Step B (Intermediate): Dilute stock 1:20 into pure DMSO or 50% DMSO/Water (if validated) to create a 2.5 mM working solution.

-

Why? This ensures accurate pipetting volumes (avoiding pipetting 0.1 µL) and pre-disperses the molecules.

-

-

Step C (Final): Dilute the 2.5 mM working solution 1:25 into the pre-warmed (37°C) Assay Buffer while vortexing the buffer.

-

Critical: Add the compound to the buffer, not the buffer to the compound.

-

Experimental Workflow Diagram

Figure 2: Step-by-step dilution workflow to minimize precipitation risk.

Critical Biological Implications

When using DCMBI in biological assays, the solubility profile dictates the toxicity controls:

-

DMSO Tolerance: Ensure your cell line or enzyme is tolerant to the final DMSO concentration (typically < 0.5%).

-

False Positives (Aggregators): Because DCMBI is hydrophobic, it may form colloidal aggregates at micromolar concentrations in water. These aggregates can non-specifically sequester enzymes, leading to false inhibition data.

-

Control: Include 0.01% Triton X-100 in the assay buffer (if tolerated) to disrupt promiscuous aggregates.

-

-

Protein Binding: In serum-containing media (e.g., 10% FBS), DCMBI will bind heavily to albumin. The free fraction will be significantly lower than the nominal concentration.

References

-

Tautomerism in Benzimidazoles

- Title: A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues.

- Source: ResearchGate (Comput

-

Link:

-

General Benzimidazole Properties

- Title: 2-Mercaptobenzimidazole | C7H6N2S | CID 707035.

- Source: PubChem (N

-

Link:

-

DMSO Solubilization Techniques

- Title: How to make a stock solution of a substance in DMSO.

- Source: ResearchG

-

Link:

-

Chemical Safety & Hazards

- Title: 2-MERCAPTOBENZIMIDAZOLE - CAMEO Chemicals.

- Source: NOAA (National Oceanic and Atmospheric Administr

-

Link:

Methodological & Application

Application Note: Protocol for the Cyclization of Phenylenediamine with Carbon Disulfide

Introduction & Scope

This application note details the protocol for the cyclocondensation of o-phenylenediamine (OPD) with carbon disulfide (

Significance: The benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antivirals. 2-MBI specifically acts as a crucial intermediate for S-alkylated derivatives and is widely used industrially as a rubber antioxidant and corrosion inhibitor.

Scope of Protocol:

-

Target Molecule: 2-Mercaptobenzimidazole (CAS: 583-39-1).

-

Primary Methodology: Base-promoted cyclization in aqueous ethanol (The "Gold Standard").

-

Alternative Methodology: Microwave-assisted solvent-free synthesis (Green Chemistry).

-

Scale: Laboratory macro-scale (10–50g range).

Chemical Basis & Mechanism

The synthesis relies on the nucleophilic attack of the primary amine of OPD on the electrophilic carbon of

Reaction Pathway

The reaction is driven by the high nucleophilicity of the diamine and the thermodynamic stability of the aromatic benzimidazole system.

Figure 1: Mechanistic pathway for the cyclization of o-phenylenediamine with carbon disulfide.

Safety Critical: Hazard Management

WARNING: This protocol involves Carbon Disulfide (

| Hazard Agent | Classification | Critical Precaution |

| Carbon Disulfide ( | Neurotoxin, Extremely Flammable | Flash point is -30°C. Auto-ignition temperature is 90°C (can ignite on a hot steam bath). Use only in a fume hood. Avoid static discharge. |

| Hydrogen Sulfide ( | Chemical Asphyxiant | Byproduct of reaction. Rotten egg smell causes olfactory fatigue (loss of smell) at lethal concentrations. Scrub exhaust gas through NaOH trap. |

| o-Phenylenediamine | Toxic, Sensitizer | May cause methemoglobinemia. Wear nitrile gloves and N95/P100 respirator if weighing powder outside a hood. |

Method A: Standard Basic Reflux (Gold Standard)

This method is preferred for its robustness, high yield (>80%), and scalability. It utilizes Potassium Ethyl Xanthate formed in situ or direct base catalysis.

Reagents & Equipment[1][2][3][4][5][6][7][8][9]

-

Reactants: o-Phenylenediamine (32.4 g, 0.3 mol), Carbon Disulfide (26.0 g, 21 mL, 0.34 mol).

-

Catalyst/Solvent: Potassium Hydroxide (19.0 g) dissolved in Ethanol (300 mL, 95%) and Water (45 mL).[1]

-

Workup: Acetic Acid (glacial), Activated Charcoal (Norit).

-

Apparatus: 1L Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle (avoid open flame due to

), Temperature probe.

Step-by-Step Protocol

-

Preparation of Reaction Mixture:

-

In the 1L flask, dissolve 19 g of KOH in the ethanol/water mixture.

-

Add 32.4 g of o-phenylenediamine.[1] Stir until dissolved.

-

CRITICAL: Slowly add 21 mL of

via an addition funnel. The reaction is exothermic; maintain temperature <40°C during addition.

-

-

Reflux (Cyclization):

-

Attach the reflux condenser.[2] Ensure cooling water is flowing vigorously.

-

Heat the mixture to reflux (approx. 70–75°C) for 3 hours .

-

Observation: The evolution of

will occur. Ensure the top of the condenser is vented into a scrubber (e.g., a bubbler containing 10% NaOH solution).

-

-

Purification (Charcoal Treatment):

-

Add 2-3 g of activated charcoal (Norit) carefully to the hot solution (remove heat source briefly to prevent boil-over).

-

Reflux for an additional 10 minutes.

-

Filter the hot solution through a pre-warmed Büchner funnel (or Celite pad) to remove charcoal.

-

-

Precipitation:

-

Heat the filtrate to 60–70°C.

-

Add 300 mL of warm water (60–70°C).

-

With vigorous stirring, add a solution of 25 mL acetic acid in 50 mL water.[1]

-

Result: The product will precipitate as glistening white/pale-yellow crystals.

-

-

Isolation:

-

Cool the mixture in a refrigerator (4°C) for 3 hours to maximize yield.

-

Filter the crystals using vacuum filtration.

-

Wash with cold water (3 x 50 mL) to remove residual salts.

-

Dry the product in a vacuum oven at 40°C overnight.

-

Method B: Microwave-Assisted Green Synthesis

For laboratories prioritizing speed and solvent reduction.

Protocol Summary

-

Mix: Grind o-phenylenediamine (10 mmol) and

(12 mmol) with ethanol (2 mL) to form a paste. Note: Use a pressure-rated microwave vessel. -

Irradiate: Microwave at 300W for 4–6 minutes.

-

Workup: Pour the reaction mixture into crushed ice. The solid product precipitates immediately.

-

Yield: Typically 85–92% with significantly reduced reaction time compared to Method A.

Process Control & Validation

To ensure the synthesized material meets "Application Grade" standards, the following validation steps are required.

Workflow Visualization

Figure 2: Downstream processing and isolation workflow.

Quality Control Parameters (Table 1)

| Parameter | Specification | Validation Method |

| Appearance | White to pale yellow crystalline powder | Visual Inspection |

| Melting Point | 303–304°C | Capillary MP Apparatus |

| Solubility | Soluble in boiling ethanol, alkalis; Insoluble in water | Solubility Test |

| IR Spectrum | C=S stretch @ ~1180 cm⁻¹; NH stretch @ ~3150 cm⁻¹ | FTIR |

| Purity | >98% | HPLC or TLC (Eluent: Ethyl Acetate/Hexane 1:1) |

Troubleshooting Guide

-

Low Yield: Ensure

was not lost to evaporation before reaction completion. Check condenser efficiency. -

Dark Product: Oxidation of phenylenediamine occurred. Ensure fresh starting material is used and charcoal step is not skipped.

-

Oiling Out: Acidification was too rapid or temperature was too high. Add acid slowly to the warm solution, then cool gradually.

References

-

VanAllan, J. A.; Deacon, B. D. (1950). 2-Mercaptobenzimidazole.[3][4][1][5] Organic Syntheses, Coll. Vol. 4, p.569. [Link]

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11369, 2-Mercaptobenzimidazole. [Link]

-

Occupational Safety and Health Administration (OSHA). Carbon Disulfide Safety Data. [Link]

Sources

Application Notes & Protocols: Characterizing 5,7-dichloro-1H-benzimidazole-2-thiol as a Novel GlcN-6-P Synthase Inhibitor

For: Researchers, scientists, and drug development professionals in antimicrobial and metabolic disease research.

Abstract

Glucosamine-6-phosphate (GlcN-6-P) synthase, the enzyme catalyzing the first and rate-limiting step of the hexosamine biosynthesis pathway (HBP), represents a highly validated target for therapeutic intervention.[1][2] Its essential role in the formation of the fungal and bacterial cell wall makes it a prime target for novel antimicrobial agents.[3][4][5] Furthermore, its involvement in insulin resistance has implicated it in metabolic diseases like type-2 diabetes.[1][6] This document provides a comprehensive guide for the characterization of 5,7-dichloro-1H-benzimidazole-2-thiol, a heterocyclic compound, as a potential inhibitor of GlcN-6-P synthase. We present the scientific rationale, detailed experimental protocols for enzymatic and cellular assays, and guidelines for data interpretation, empowering researchers to rigorously evaluate this and similar candidate molecules.

Scientific Foundation: The Rationale for Targeting GlcN-6-P Synthase

The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that diverts a small percentage of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc).[1] UDP-GlcNAc is an essential building block for glycoproteins, glycolipids, and, crucially for fungi and bacteria, structural polymers like chitin and peptidoglycan.[2][7]

GlcN-6-P synthase (L-glutamine:D-fructose-6-phosphate amidotransferase, EC 2.6.1.16) catalyzes the conversion of D-fructose-6-phosphate (Fru-6-P) and L-glutamine into D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[2][6] This reaction is the committed step of the HBP. The enzyme is a heterodimeric or tetrameric protein composed of two distinct catalytic domains: an N-terminal glutaminase (GAH) domain that hydrolyzes glutamine and a C-terminal isomerase (ISOM) domain that binds Fru-6-P and facilitates the sugar isomerization and amination.[6][8][9]

The selective inhibition of GlcN-6-P synthase is an attractive therapeutic strategy because:

-

It is essential in pathogens: Deletion of the gene encoding GlcN-6-P synthase is lethal to fungi and bacteria, which require continuous HBP flux for cell wall synthesis and integrity.[6]

-

It offers a selectivity window: While essential in mammals, a temporary inhibition of the enzyme is not lethal, offering a therapeutic window for treating infections.[6]

-

Structural differences exist: Prokaryotic and eukaryotic versions of the enzyme exhibit differences in their quaternary structure and allosteric regulation, which can be exploited for developing selective inhibitors.[6][10][11]

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to form the core of numerous compounds with diverse biological activities, including kinase inhibition and antimicrobial effects.[12][13][14] This provides a strong rationale for investigating 5,7-dichloro-1H-benzimidazole-2-thiol as a candidate inhibitor of GlcN-6-P synthase.

Application Protocol 1: In Vitro Enzymatic Inhibition Assay

This protocol details a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of 5,7-dichloro-1H-benzimidazole-2-thiol against GlcN-6-P synthase. The procedure is based on the well-established Elson-Morgan colorimetric method, which quantifies the product, GlcN-6-P.

Principle of the Assay

The assay measures the amount of GlcN-6-P produced by the enzyme. The reaction is stopped, and the product is acetylated and then heated in an alkaline solution to form a chromogen, which is quantified by measuring its absorbance at 585 nm. The intensity of the color is directly proportional to the amount of GlcN-6-P formed and inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Recombinant GlcN-6-P Synthase (e.g., C. albicans) | Commercial Source | Enzyme source |

| 5,7-dichloro-1H-benzimidazole-2-thiol | Commercial Source | Test inhibitor |

| L-Glutamine | Sigma-Aldrich | Substrate |

| D-Fructose-6-Phosphate (Fru-6-P) | Sigma-Aldrich | Substrate |

| Potassium Phosphate Buffer (pH 7.5) | In-house prep | Assay buffer |

| EDTA | Sigma-Aldrich | Chelating agent to maintain enzyme stability |

| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent to maintain enzyme stability |

| Trichloroacetic acid (TCA) | Sigma-Aldrich | To stop the enzymatic reaction |

| Acetylacetone Reagent | In-house prep | For derivatization of GlcN-6-P |

| Ehrlich's Reagent (p-dimethylaminobenzaldehyde) | Sigma-Aldrich | For color development |

| DMSO | Sigma-Aldrich | Solvent for inhibitor stock solution |

| 96-well Microplates | VWR, Corning | Assay plate |

| Microplate Reader | BioTek, Molecular Devices | To measure absorbance |

Step-by-Step Protocol

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, 1 mM DTT, pH 7.5. Rationale: This buffer system maintains a physiological pH and includes additives to preserve the enzyme's structural and catalytic integrity.

-

Inhibitor Stock: Prepare a 10 mM stock solution of 5,7-dichloro-1H-benzimidazole-2-thiol in 100% DMSO.

-

Substrate Solution: Prepare a 2X substrate mix in Assay Buffer containing 20 mM L-Glutamine and 20 mM Fru-6-P.

-

Enzyme Solution: Dilute recombinant GlcN-6-P synthase in Assay Buffer to a working concentration (e.g., 0.2 µg/µL). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

-

-

Assay Procedure:

-

Prepare serial dilutions of the inhibitor stock solution in Assay Buffer to create 4X working solutions. Ensure the final DMSO concentration in the assay does not exceed 1%. Rationale: High concentrations of DMSO can inhibit enzyme activity and must be controlled across all wells.

-

In a 96-well microplate, add 25 µL of the 4X inhibitor dilutions or vehicle control (Assay Buffer with equivalent DMSO concentration) to the appropriate wells.

-

Add 25 µL of the diluted enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes. Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

Initiate the reaction by adding 50 µL of the 2X substrate mix to all wells. The final reaction volume is 100 µL.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 10% (w/v) Trichloroacetic Acid (TCA) to each well.

-

Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

-

-

Colorimetric Detection (Elson-Morgan Method):

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of Acetylacetone Reagent and seal the plate.

-

Incubate at 95°C for 20 minutes.

-

Cool the plate to room temperature.

-

Add 100 µL of Ehrlich's Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Read the absorbance at 585 nm using a microplate reader.

-

Data Analysis

-

Subtract the background absorbance (wells with no enzyme).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-substrate control (100% inhibition).

-

% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_no_enzyme) / (Abs_vehicle - Abs_no_enzyme))

-

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Application Protocol 2: Antifungal Susceptibility Testing

Demonstrating enzymatic inhibition is the first step. The critical next step is to determine if the compound has a functional effect on whole fungal cells. This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a relevant fungal pathogen like Candida albicans.

Principle of the Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay tests the ability of 5,7-dichloro-1H-benzimidazole-2-thiol to inhibit fungal growth in a liquid medium.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Candida albicans (e.g., ATCC 90028) | ATCC | Fungal strain |

| RPMI-1640 Medium with L-Glutamine | Gibco, Sigma | Fungal growth medium |

| MOPS Buffer | Sigma-Aldrich | To buffer the RPMI medium to pH 7.0 |

| 5,7-dichloro-1H-benzimidazole-2-thiol | Commercial Source | Test inhibitor |

| Fluconazole | Sigma-Aldrich | Positive control antifungal agent |

| DMSO | Sigma-Aldrich | Solvent for inhibitor stock solution |

| Sterile 96-well Flat-Bottom Plates | VWR, Corning | Assay plate |

| Spectrophotometer or Plate Reader | BioTek, Molecular Devices | To measure optical density (optional) |

Step-by-Step Protocol

-

Preparation of Fungal Inoculum:

-

Streak C. albicans on a Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.

-

Pick several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum of approximately 1-5 x 10³ CFU/mL. Rationale: A standardized inoculum is critical for assay reproducibility.

-

-

Assay Procedure:

-

Prepare a 2X serial dilution of the test compound and Fluconazole in RPMI-1640 medium in a 96-well plate. Start from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL). The final volume in each well should be 100 µL.

-

Include a growth control well (100 µL of RPMI medium, no drug) and a sterility control well (100 µL of RPMI medium, no drug, no inoculum).

-

Add 100 µL of the final working fungal inoculum to each well (except the sterility control). The final volume is 200 µL.

-

Seal the plate and incubate at 35°C for 24-48 hours.

-

-

Determining the MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density (OD) at 600 nm. The MIC is often defined as the concentration that causes ≥50% or ≥90% reduction in turbidity compared to the growth control.

-

Data Summary and Interpretation

The results from these protocols will allow for a comprehensive initial characterization of 5,7-dichloro-1H-benzimidazole-2-thiol.

Table 1: Example Data Summary for a Candidate Inhibitor

| Parameter | Assay Type | Target | Result (Example) | Interpretation |

| IC₅₀ | Enzymatic Inhibition | GlcN-6-P Synthase | 1.5 µM | Potent direct inhibition of the target enzyme. |

| MIC₅₀ | Antifungal Susceptibility | Candida albicans | 8 µg/mL (approx. 32 µM) | Good cellular activity, suggesting the compound can penetrate the cell wall/membrane. |

A potent IC₅₀ value coupled with a reasonably low MIC value suggests that the compound's antifungal activity is likely mediated, at least in part, through the inhibition of GlcN-6-P synthase. A large discrepancy between the IC₅₀ and MIC may indicate issues with cell permeability, compound stability, or efflux pump activity. Further studies, such as mechanism of inhibition kinetics (e.g., Lineweaver-Burk plots) and cytotoxicity assays against mammalian cells, would be the logical next steps in the drug development pipeline.

References

-

Milewski, S. (2002). Glucosamine-6-phosphate synthase—the multi-facets enzyme. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1597(2), 173-192. Available at: [Link]

-

Galecka, E., et al. (2022). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1928-1956. Available at: [Link]

-

Ruiz-Herrera, J., & Sentandreu, R. (2002). Chitin Synthesis as a Target for Antifungal Drugs. Current Drug Targets-Infectious Disorders, 2(1), 75-87. Available at: [Link]

-

Gow, N. A. R., & Selitrennikoff, C. P. (1984). Chitin synthase inhibitors as antifungal agents. Trends in Pharmacological Sciences, 5, 369-371. Available at: [Link]

-

Milewski, S., et al. (1999). Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. Molecular and Cellular Biochemistry, 194(1-2), 223-229. Available at: [Link]

-

Zhang, Y., et al. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. Molecules, 24(17), 3144. Available at: [Link]

-

Li, P., et al. (2022). Screening and Application of Chitin Synthase Inhibitors. Molecules, 27(21), 7578. Available at: [Link]

-

Creative Biolabs. (n.d.). Chitin Biosynthesis. Retrieved from Creative Biolabs. Available at: [Link]

-

Andruszkiewicz, R., et al. (1997). Antifungal peptides with novel specific inhibitors of glucosamine 6-phosphate synthase. Journal of Medicinal Chemistry, 40(25), 4132-4139. Available at: [Link]

-

Teplyakov, A., et al. (2002). The crystal and solution studies of glucosamine-6-phosphate synthase from Candida albicans. Journal of Molecular Biology, 318(2), 433-447. Available at: [Link]

-

Milewski, S. (2002). Glucosamine-6-phosphate synthase--the multi-facets enzyme. Biochimica et Biophysica Acta, 1597(2), 173-192. Available at: [Link]

-

M-CSA. (n.d.). Glutamine-fructose-6-phosphate transaminase (isomerizing). Mechanism and Catalytic Site Atlas. Available at: [Link]

-

Badet-Denisot, M. A., et al. (2014). Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 460, 39-45. Available at: [Link]

-

Wang, Z., et al. (2024). Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine. ACS Chemical Biology. Available at: [Link]

-

Obiol-Pardo, C., et al. (2011). Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. Current Computer-Aided Drug Design, 7(4), 277-286. Available at: [Link]

-

Teplyakov, A., et al. (2001). The structure of the glutamine-hydrolysing domain of glucosamine 6-phosphate synthase. Journal of Molecular Biology, 313(5), 1093-1102. Available at: [Link]

-

Lather, A., & Hooda, T. (Eds.). (2021). GLUCOSAMINE-6-PHOSPHATE SYNTHASE- AN ENZYME TARGET FOR NOVEL ANTIMICROBIALS SEARCH ERA. ResearchGate. Available at: [Link]

-

Zandomeni, R., et al. (1986). Casein kinase II is responsible for phosphorylation of the largest subunit of RNA polymerase II in vivo. The Journal of biological chemistry, 261(8), 3414–3419. Available at: [Link]

-

Teplyakov, A., et al. (2002). The crystal and solution studies of glucosamine-6-phosphate synthase from Candida albicans. Journal of Molecular Biology, 318(2), 433-447. Available at: [Link]

-

Teplyakov, A., et al. (2002). The crystal and solution studies of glucosamine-6-phosphate synthase from Candida albicans. UniProt. Available at: [Link]

-

Ayaz, M., et al. (2024). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic agents. RSC advances, 14(12), 8203–8282. Available at: [Link]

-

Snow, R. J., et al. (2007). Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(13), 3660–3665. Available at: [Link]

-

Khan, I., et al. (2021). A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MOJ Biorg Org Chem, 5(4), 92-96. Available at: [Link]

Sources

- 1. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medcraveonline.com [medcraveonline.com]

Application Note: Preparation of S-Alkylated Derivatives of 5,7-Dichloro-2-Mercaptobenzimidazole

Abstract & Strategic Importance

The 5,7-dichloro-2-mercaptobenzimidazole (5,7-diCl-2-MBI) scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and anticancer activities. The presence of chlorine atoms at positions 5 and 7 enhances the lipophilicity and metabolic stability of the ring system compared to the unsubstituted parent compound.

However, the synthesis of derivatives presents a specific challenge: Regioselectivity . The starting material exists in a tautomeric equilibrium between the thione (NH form) and thiol (SH form). Successful derivatization requires selective S-alkylation over N-alkylation . This guide provides a definitive, mechanism-based protocol to achieve exclusive S-alkylation using Soft-Hard Acid-Base (HSAB) principles, ensuring high yields and purity for downstream biological screening.

Mechanistic Insight: Controlling Regioselectivity

To achieve S-alkylation, one must exploit the electronic differences between the nitrogen and sulfur atoms.

-

Acidity: The electron-withdrawing chlorine atoms at positions 5 and 7 significantly increase the acidity of the N-H proton compared to unsubstituted benzimidazole.

-

Nucleophilicity (HSAB Theory):

-

Sulfur (Thiolate): A "soft" nucleophile. It prefers reacting with "soft" electrophiles (e.g., alkyl halides, benzyl bromides) under orbital control.

-

Nitrogen (Amidate): A "hard" nucleophile. It prefers "hard" electrophiles (e.g., acyl chlorides) or reaction under charge control.

-

By using a mild base (K₂CO₃) and a polar aprotic solvent, we generate the thiolate anion, which dominates the nucleophilic attack on the alkyl halide, effectively suppressing N-alkylation.

Diagram 1: Tautomerism & Reaction Pathway

Caption: Mechanistic pathway highlighting the critical thiolate intermediate required for selective S-alkylation.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (Anhydrous Conditions)

Best for: Valuable alkyl halides, library synthesis, and ensuring strict regioselectivity.

Reagents:

-

5,7-Dichloro-2-mercaptobenzimidazole (1.0 equiv)

-

Alkyl Halide (1.1 equiv) (e.g., Methyl iodide, Benzyl bromide)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

-

Solvent: Acetone (Dry) or DMF (for high-boiling halides)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-dichloro-2-mercaptobenzimidazole (5 mmol) in anhydrous Acetone (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (7.5 mmol) to the solution. Stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the thiolate anion forms.

-

Alkylation: Add the Alkyl Halide (5.5 mmol) dropwise over 5 minutes.

-

Critical: If using highly reactive halides (e.g., allyl bromide), cool to 0°C during addition to prevent over-alkylation.

-

-

Reaction: Reflux the mixture for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material (more polar) should disappear, replaced by a less polar spot (S-alkyl product).

-

Workup:

-

Option A (Precipitation): Pour the reaction mixture into crushed ice (100 g). The product usually precipitates as a solid. Filter, wash with cold water, and dry.

-

Option B (Extraction): If no precipitate forms, evaporate the acetone, dissolve residue in EtOAc, wash with water (3x) and brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol B: Green Synthesis (Aqueous Phase)

Best for: Scale-up, simple alkyl halides, and environmentally conscious workflows.

Step-by-Step Methodology:

-

Dissolve 5,7-dichloro-2-mercaptobenzimidazole (5 mmol) in 10% NaOH solution (15 mL). The solid should dissolve completely to form the sodium salt.

-

Add Ethanol (5 mL) to improve solubility of the organic halide.

-

Add the Alkyl Halide (5.5 mmol) dropwise.

-

Stir vigorously at room temperature for 4–8 hours.

-

The S-alkylated product is typically insoluble in the basic aqueous medium and will precipitate out.

-

Filter the solid, wash extensively with water to remove residual base, and dry.

Characterization & Validation

To certify the synthesis, you must distinguish between the starting material, the S-alkyl product, and the potential N-alkyl impurity.

Table 1: Spectral Validation Markers

| Feature | Starting Material (Thione) | S-Alkylated Product (Target) | N-Alkylated Impurity |

| IR Spectrum | ν(N-H) ~3100–3200 cm⁻¹ (Broad)ν(C=S) ~1180–1200 cm⁻¹ | ν(C-S) ~690–700 cm⁻¹ Absence of C=S | ν(C=O) if acylatedAbsence of S-alkyl peaks |

| ¹H NMR | NH proton: ~12.5–13.5 ppm (Singlet) | NH proton: Remains (~12.5 ppm) S-CH protons: Distinct shift (e.g., S-Me ~2.7 ppm) | Absence of NH proton N-CH protons typically further downfield than S-CH |

| ¹³C NMR | C=S carbon: ~168–170 ppm | C-S carbon: ~150–155 ppm (Significant Upfield Shift) | C=S carbon remains ~165+ ppm |

Key Validation Check: The most diagnostic confirmation is the upfield shift of the C-2 carbon in ¹³C NMR (from ~168 ppm in thione to ~150 ppm in thioether) and the retention of the NH signal in ¹H NMR.

Workflow & Troubleshooting

Use this decision tree to navigate common synthetic issues.

Diagram 2: Optimization Decision Tree

Caption: Logic flow for troubleshooting low yields or impurity profiles during alkylation.

Biological Context & Applications

The 5,7-dichloro-2-mercaptobenzimidazole scaffold is not merely a chemical intermediate; it is a bioactive pharmacophore.[1][2]

-

Antimicrobial Synergy: The S-alkylated derivatives, particularly those with bulky lipophilic groups (e.g., benzyl, chlorobenzyl), have shown enhanced activity against S. aureus and C. albicans. The S-alkylation locks the molecule in the thioether form, which aids in penetrating the lipid bilayer of microbial cell walls.

-

Enzyme Inhibition: Derivatives are investigated as non-nucleoside inhibitors of viral enzymes and inhibitors of AChE (Acetylcholinesterase) for Alzheimer's therapy. The 5,7-dichloro substitution pattern is critical here for hydrophobic pocket binding.

References

-

Regioselectivity in Benzimidazoles

-

Synthesis & Biological Activity

-

Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. (2018).[5] Bioorganic Chemistry. Details the S-alkylation protocol using alkyl halides and subsequent hydrazone formation.

-

-

Anticancer Evaluation

- Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. (2021). Chemical Review and Letters. Provides parallel protocols for S-alkylation applicable to the 5,7-dichloro analog.

-

NMR Characterization Data

-

NMR Studies of 2-Aryl Derivatives of Benzimidazole. (2009).[6] Heterocycles. Authoritative source for chemical shift assignments in benzimidazole systems.

-

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Optimized Antimicrobial Susceptibility Profiling of Benzimidazole-2-Thiol Analogs

Executive Summary & Chemical Context

Benzimidazole-2-thiol derivatives represent a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum activity against MRSA, E. coli, and M. tuberculosis. However, their unique physicochemical properties—specifically thiol-thione tautomerism and hydrophobicity —render standard Clinical and Laboratory Standards Institute (CLSI) protocols prone to artifacts.

This guide details a modified Broth Microdilution (BMD) workflow designed to eliminate two primary failure modes:

-

Compound Precipitation: False "resistance" data caused by drug crashing out of aqueous Mueller-Hinton Broth (MHB).

-

Redox Interference: False "susceptibility" or "viability" signals in dye-based assays (e.g., Resazurin/Alamar Blue) caused by the reducing power of the thiol moiety.

Pre-Analytical Phase: Chemical Handling

The Tautomerism Challenge

In solution, benzimidazole-2-thiols exist in equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms. The thione form predominates in neutral solution but is poorly soluble in water. The thiol form is more reactive, capable of reducing tetrazolium salts and forming disulfide bridges, which interferes with colorimetric readouts.

Solvent Tolerance & Solubility Optimization

Standard aqueous serial dilutions will fail. You must use a "DMSO-First" dilution scheme.

Critical Constraint: Most bacteria tolerate up to 1-2% DMSO, but this must be empirically validated for your specific strain before running the MIC.

Protocol: DMSO Tolerance Validation

-

Preparation: Prepare MHB supplemented with DMSO at 0.5%, 1.0%, 2.0%, and 5.0%.

-

Inoculation: Inoculate with

CFU/mL of the test organism. -

Incubation: 16–20 hours at 35°C.

-

Readout: Measure OD600.

-

Decision: Select the highest DMSO concentration that inhibits growth by

compared to the DMSO-free control. Do not exceed this limit in the final assay.

Core Protocol: Modified Broth Microdilution (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) while controlling for precipitation.

Materials

-

Solvent: 100% DMSO (Anhydrous).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate: 96-well clear polystyrene (U-bottom for visual reading).

-

Detection: Visual turbidity (Primary); ATP Bioluminescence (Secondary verification). Avoid Resazurin.

The "DMSO-Spike" Dilution Workflow

Do not perform serial dilutions in the culture broth. This causes immediate precipitation of hydrophobic analogs.

Step-by-Step Procedure:

-

Master Stock: Dissolve analog in 100% DMSO to 100x the highest desired test concentration (e.g., if testing 128 µg/mL, make a 12,800 µg/mL stock).

-

Master Plate (100x): Perform 2-fold serial dilutions entirely in 100% DMSO in a separate plate.

-

Intermediate Plate (2x): Transfer 2 µL from the Master Plate into 98 µL of CAMHB.

-

Result: This is now a 2x concentration with 2% DMSO.

-

Check: Inspect for precipitation immediately. If cloudy, the compound is insoluble at this tier; the assay is invalid above this concentration.

-

-

Assay Plate (1x): Transfer 100 µL from the Intermediate Plate into the final Assay Plate.

-

Inoculation: Add 100 µL of standardized bacterial inoculum (

CFU/mL) to the Assay Plate.-

Final Conditions: 1x Drug Concentration,

CFU/mL, 1% DMSO.

-

Workflow Visualization

The following diagram illustrates the logic flow to prevent precipitation errors.

Figure 1: The "DMSO-Spike" workflow ensures compounds are soluble before bacteria are introduced, preventing false-negative resistance data.

Analytical Phase: Readout & Mechanism

The Resazurin Trap

Warning: Do not use Resazurin (Alamar Blue) or MTT for benzimidazole-2-thiols.

-

Reason: The free thiol (-SH) group acts as a chemical reductant. It will reduce Resazurin (Blue) to Resorufin (Pink) even in the absence of live bacteria.

-

Result: False indication of bacterial growth (High Fluorescence) even if the bacteria are dead.

-

Alternative: Use Visual Turbidity (gold standard) or ATP Bioluminescence (BacTiter-Glo) which is unaffected by redox potential.

Mechanism of Action (MOA) Validation

To confirm the benzimidazole analog is acting via the expected FtsZ (filamenting temperature-sensitive mutant Z) inhibition pathway rather than non-specific membrane lysis, perform the following validation.

Figure 2: Expected Mechanism of Action. Specific FtsZ inhibitors cause cell elongation (filamentation), whereas non-specific toxins cause immediate lysis.

Data Interpretation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| "Trailing" Endpoints | Partial inhibition or solubility limit reached. | Report MIC as the first well with >80% reduction in turbidity, not 100%. |

| Pink Color in Negative Control (Resazurin) | Chemical reduction by thiol group. | STOP. Switch to visual reading or ATP assay. |

| Precipitation in Wells | Compound crashed out of aqueous MHB. | Repeat using the "DMSO-Spike" method (Section 3.2). If still insoluble, the MIC is > Solubility Limit. |

| Growth in Solvent Control | DMSO toxicity.[1] | Reduce final DMSO concentration to <1% or switch to solvent-tolerant bacterial strains. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] CLSI.[3][4][5] [Link]

-

Vertex AI Search. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. [Link]

-

BioMérieux. (2025). Antimicrobial Susceptibility Testing: A Review of Principles and Methods. BioMérieux Education. [Link]

-

ResearchJournal of Pharmacy and Technology. (2025). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.[6][7][8] RJPT. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 3. apec.org [apec.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Recrystallization of 5,7-Dichloro-1H-benzimidazole-2-thiol

Executive Summary

The purification of 5,7-dichloro-1H-benzimidazole-2-thiol (also known as 5,7-dichloro-2-mercaptobenzimidazole) presents unique challenges due to its thione-thiol tautomerism, low aqueous solubility, and the potential for disulfide by-product formation. This guide outlines a Two-Stage Purification Protocol combining chemical reprecipitation with thermal recrystallization. This dual approach ensures the removal of unreacted diamine precursors and oxidative impurities, achieving purities suitable for pharmaceutical applications (HPLC >99%).

Key Chemical Properties

| Property | Value / Description |

| CAS Number | 19462-98-7 (Generic for dichloro-isomers, verify specific isomer) |

| Molecular Formula | C₇H₄Cl₂N₂S |

| Molecular Weight | 219.09 g/mol |

| Tautomerism | Exists primarily as the thione (NH-C=S) in solid state; thiol (N=C-SH) in alkaline solution. |

| Acidity (pKa) | ~9.0–10.0 (Thiol proton) |

| Solubility Profile | Soluble in alkaline aqueous solutions, DMF, DMSO. Sparingly soluble in alcohols. Insoluble in water and non-polar solvents. |

Solvent Selection Strategy

The selection of a recrystallization solvent for this compound is governed by its amphoteric nature and the lipophilicity introduced by the two chlorine atoms.

Primary Solvent: Ethanol (95%)[1][2][3]

-

Rationale: Ethanol offers the ideal temperature-dependent solubility gradient. The compound is sparingly soluble at room temperature (<5 mg/mL) but dissolves readily at boiling point (78°C). The 5% water content aids in solvating the polar thioamide moiety.

-

Application: Final polishing step to remove trace organic impurities and improve crystal habit.

Secondary System: Alkaline Water / Acetic Acid

-

Rationale: This is a chemical purification method (Acid-Base Reprecipitation). The compound dissolves in dilute NaOH by forming the water-soluble thiolate anion. Impurities such as unreacted 3,5-dichloro-1,2-phenylenediamine (insoluble in base) or elemental sulfur can be filtered off. Acidification regenerates the neutral compound.

-

Application: Initial bulk purification from crude reaction mixtures.

Detailed Experimental Protocol

Stage 1: Chemical Purification (Acid-Base Reprecipitation)

Use this step for crude material to remove unreacted starting materials and insoluble mechanical impurities.

-

Dissolution: Suspend 10.0 g of crude 5,7-dichloro-1H-benzimidazole-2-thiol in 100 mL of 10% aqueous NaOH . Stir at room temperature for 30 minutes. The solution should turn yellow/amber as the thiolate forms.

-

Filtration: Filter the solution through a Celite pad or sintered glass funnel to remove undissolved solids (unreacted diamines/sulfur).

-

Charcoal Treatment (Optional): If the filtrate is dark, add 0.5 g activated charcoal, stir for 15 minutes, and filter again.

-

Precipitation: While stirring vigorously, slowly add Glacial Acetic Acid dropwise until the pH reaches 5.0–6.0. The product will precipitate as a voluminous white to off-white solid.

-

Note: Do not use strong mineral acids (HCl) if possible, as they may protonate the imidazole nitrogens, keeping the compound in solution as a cation, or trap salts.

-

-

Collection: Filter the solid and wash with copious amounts of water (3 x 50 mL) to remove sodium acetate.

-

Drying: Dry the filter cake in a vacuum oven at 60°C for 4 hours.

Stage 2: Thermal Recrystallization (Polishing)

Use this step to achieve pharmaceutical-grade purity (>99%).

-

Suspension: Place the dried solid from Stage 1 into a round-bottom flask equipped with a reflux condenser. Add Ethanol (95%) at a ratio of 15 mL per gram of solid.

-

Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

Saturation Adjustment:

-

Scenario A (Dissolves completely): If the solid dissolves completely, add hot water dropwise until a faint turbidity persists, then add a few drops of ethanol to clear it.

-

Scenario B (Incomplete dissolution): If solid remains after 15 minutes of reflux, add more ethanol in 5 mL increments until dissolved.

-

-

Cooling: Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately, as rapid cooling traps impurities.

-

Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

-

Harvesting: Filter the crystals using a Büchner funnel.

-

Washing: Wash the filter cake with a small volume of cold Ethanol (0°C).

-

Final Drying: Dry under vacuum at 60–80°C until constant weight is achieved.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points.

Caption: Figure 1. Integrated purification workflow combining acid-base reprecipitation for bulk impurity removal and ethanol recrystallization for crystal refinement.

Quality Control & Troubleshooting

Validation Metrics

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 column, MeOH/Water gradient) | > 99.0% Area |

| Melting Point | Capillary Method | > 280°C (Decomposition) |

| Identity | FTIR | C=S stretch at ~1200 cm⁻¹; Absence of SH stretch (2500 cm⁻¹) in solid state indicates thione tautomer. |

Troubleshooting Guide

-

Problem: Product oils out instead of crystallizing.

-

Problem: Low Yield.

-

Cause: Too much solvent used or product is too soluble in ethanol.

-

Solution: Concentrate the mother liquor by rotary evaporation to half volume and cool again.

-

-

Problem: Persistent Color (Yellow/Brown).

-

Cause: Oxidation products (disulfides).[4]

-

Solution: Repeat the NaOH dissolution step (Stage 1) and add a reducing agent like Sodium Dithionite (Na₂S₂O₄) before acidification.

-

Safety & Handling

-

Thiol Odor: While benzimidazole-thiols are less volatile than alkyl thiols, they can still possess a disagreeable odor. Work in a fume hood.

-

Chlorinated Compounds: Chlorinated aromatics can be toxic. Wear nitrile gloves and eye protection.

-

CS₂ Residues: If synthesizing the crude material yourself using Carbon Disulfide, ensure the crude is fully degassed/dried before starting this protocol to avoid releasing toxic/flammable CS₂ vapors upon heating.

References

-

Organic Syntheses. "2-Mercaptobenzimidazole." Org.[1] Synth.1950 , 30, 56. Link

-

National Institutes of Health (PubChem). "5-Chloro-2-mercaptobenzimidazole (Compound Summary)." Link

-

ChemicalBook. "5,6-Dichlorobenzimidazole-2-thiol Properties and Synthesis." Link

-

University of Rochester. "Tips and Tricks: Recrystallization Solvents." Link

-

ResearchGate. "Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives." Der Pharma Chemica, 2011. Link

Sources

Application Note: Synthesis of N-Mannich Bases from 5,7-Dichloro-2-Mercaptobenzimidazole

Introduction & Scope

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The derivative 5,7-dichloro-2-mercaptobenzimidazole (DCMBI) is of particular interest due to the presence of electron-withdrawing chlorine atoms at the C5 and C7 positions. These substituents enhance the lipophilicity and acidity of the molecule, potentially improving membrane permeability and receptor binding affinity compared to the unsubstituted parent compound.

However, the poor solubility of DCMBI in aqueous media limits its bioavailability. The synthesis of Mannich bases (N-aminomethylation) serves as a critical strategy to overcome this limitation. By introducing a hydrophilic amine moiety via a methylene bridge, researchers can significantly modulate the physicochemical properties (solubility, logP) while retaining the pharmacophore's integrity.

This application note provides a rigorous, field-proven protocol for the synthesis of N-Mannich bases from DCMBI. It addresses the specific challenges posed by the chlorinated scaffold and offers a self-validating workflow for high-purity isolation.

Scientific Foundation & Mechanism

Tautomerism and Reactivity

5,7-dichloro-2-mercaptobenzimidazole exhibits thione-thiol tautomerism. In solution, the thione form (A) predominates over the thiol form (B).

-

Thione Form (A): Contains a secondary amine (N-H) at position 1 (or 3) and a C=S bond.

-

Thiol Form (B): Contains an S-H bond and a C=N bond.

Critical Insight: Under Mannich reaction conditions (formaldehyde + secondary amine), the reaction proceeds via N-alkylation rather than S-alkylation. The N-H proton of the thione form is the nucleophile. The electron-withdrawing chlorine atoms at positions 5 and 7 increase the acidity of this N-H proton, making it a better leaving group but also potentially reducing the nucleophilicity of the nitrogen. Therefore, the formation of the reactive iminium ion intermediate is the rate-determining factor.

Reaction Mechanism

The reaction follows a classic Mannich pathway:

-

Iminium Formation: Formaldehyde condenses with the secondary amine to form a reactive iminium ion (Schiff base intermediate).

-

Nucleophilic Attack: The endocyclic nitrogen of the DCMBI attacks the electrophilic carbon of the iminium ion.

-

Deprotonation: Loss of a proton restores the aromaticity/neutrality, yielding the N-Mannich base.

Figure 1: Mechanistic pathway for the N-aminomethylation of 5,7-dichloro-2-mercaptobenzimidazole.

Experimental Protocol

Safety Warning: Formaldehyde is a known carcinogen and sensitizer. DCMBI is an irritant. All operations must be performed in a fume hood.

Materials & Reagents[3][4][5]

-

Substrate: 5,7-dichloro-2-mercaptobenzimidazole (10 mmol).

-

Amine Source: Secondary amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (10-12 mmol).

-

Linker: Formaldehyde (37% aqueous solution) (15 mmol) OR Paraformaldehyde (equiv. molar).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Conc. HCl (Optional, 2-3 drops).

Step-by-Step Synthesis

Phase 1: Pre-activation (Iminium Generation)

-

In a 100 mL round-bottom flask, dissolve 10 mmol of the secondary amine in 10 mL of absolute ethanol.

-

Cool the solution to 0–5°C in an ice bath.

-

Dropwise add 15 mmol of Formaldehyde (37%) .

-

Stir vigorously for 15–30 minutes at 0–5°C.

-

Expert Note: Pre-mixing the amine and formaldehyde ensures the formation of the iminium intermediate before the benzimidazole is introduced, reducing the risk of polymerizing formaldehyde.

-

Phase 2: Condensation

-

Dissolve 10 mmol of 5,7-dichloro-2-mercaptobenzimidazole in 20 mL of warm ethanol.

-

Add the DCMBI solution dropwise to the cold amine/formaldehyde mixture.

-

(Optional) Add 2 drops of conc. HCl if the reaction is sluggish (monitored by TLC).

-

Remove the ice bath and allow the mixture to reach room temperature.

-

Reflux the mixture for 4–6 hours .

-

Checkpoint: Monitor progress using TLC (Mobile Phase: Chloroform:Methanol 9:1).[3] The starting material (DCMBI) spot should disappear.

-

Phase 3: Isolation & Purification

-

Cooling: Allow the reaction mixture to cool to room temperature, then refrigerate overnight (4°C).

-

Precipitation: The Mannich base typically precipitates as a solid. If no precipitate forms, reduce the solvent volume by 50% under reduced pressure and add ice-cold water.

-

Filtration: Filter the solid under vacuum. Wash with cold water followed by a small amount of cold ethanol.

-

Recrystallization: Recrystallize from Ethanol/DMF (9:1) or Chloroform/Petroleum Ether .

-

Drying: Dry the product in a vacuum desiccator over CaCl₂.

Figure 2: Operational workflow for the synthesis and isolation of Mannich bases.

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral shifts.[4] The disappearance of the N-H signal and the appearance of methylene protons are definitive.

| Technique | Parameter | Expected Observation | Structural Insight |

| IR (KBr) | ν (N-H) | Absent (or significantly shifted) | Loss of benzimidazole secondary amine H. |

| ν (C-H) | 2800–2950 cm⁻¹ | Methylene bridge (-CH₂-) and amine alkyls. | |

| ν (C=N) | 1600–1620 cm⁻¹ | Benzimidazole ring integrity. | |

| ν (C=S) | 1150–1250 cm⁻¹ | Retention of thione moiety. | |